2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHADKNVHPSBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265950 | |
| Record name | 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-51-9 | |
| Record name | 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chloromethyl 5 Ethyl 1,3,4 Thiadiazole and Its Precursors
Strategies for the Construction of the 1,3,4-Thiadiazole (B1197879) Ring System
The formation of the 1,3,4-thiadiazole ring is a cornerstone of synthesizing a vast array of derivatives. nih.govjocpr.com This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is typically constructed through cyclization reactions involving precursors that provide the necessary carbon, nitrogen, and sulfur atoms. nih.govnih.gov
Cyclization Reactions from Thiosemicarbazides
Thiosemicarbazides are versatile and widely used starting materials for building the 1,3,4-thiadiazole scaffold due to their inherent N-N-C-S framework. sbq.org.brsbq.org.br Various cyclization strategies have been developed that utilize this precursor.
A prevalent and effective method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid or its more reactive derivative, an acid chloride. nih.gov The reaction mechanism commences with a nucleophilic attack by the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid or acid chloride. sbq.org.br This is followed by an intramolecular cyclization and dehydration sequence to yield the aromatic thiadiazole ring. sbq.org.br
Strong dehydrating agents or acid catalysts are crucial for driving this reaction to completion. Commonly employed reagents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), concentrated sulfuric acid (H₂SO₄), and methanesulfonic acid (MeSO₃H). nih.govrsc.org For instance, the reaction of thiosemicarbazide with a carboxylic acid in the presence of POCl₃ is a well-documented route to 2-amino-5-substituted-1,3,4-thiadiazoles. jocpr.comrsc.org Similarly, using an acid chloride like acetyl chloride with thiosemicarbazide can also produce the corresponding thiadiazole. sbq.org.br
| Precursors | Reagents/Catalysts | Conditions | Product Type | Yield (%) | Reference(s) |
| Thiosemicarbazide, Carboxylic Acid | POCl₃ | Reflux | 2-Amino-5-substituted-1,3,4-thiadiazole | Moderate to Good | jocpr.com, rsc.org |
| Thiosemicarbazide, Carboxylic Acid | H₂SO₄, PPA | - | 2-Amino-5-substituted-1,3,4-thiadiazole | Good | nih.gov |
| Phenylthiosemicarbazide, Cinnamic Acid | POCl₃ | Reflux, 2h | 2-Anilino-5-styryl-1,3,4-thiadiazole | - | rsc.org |
| Thiosemicarbazide, Acetyl Chloride | - | Stirred, 4h, RT | 2-Amino-5-methyl-1,3,4-thiadiazole | 23 | sbq.org.br |
| Thiosemicarbazide, Benzoic Acid | Polyphosphate Ester (PPE) | - | 2-Amino-5-phenyl-1,3,4-thiadiazole | Good | nih.gov |
Another synthetic route involves the reaction of thiosemicarbazide derivatives with carbon disulfide (CS₂). sbq.org.br This method typically proceeds in a basic medium, such as in the presence of sodium or potassium hydroxide. The reaction leads to the formation of a dithiocarbazate intermediate, which then undergoes cyclization. sbq.org.br This approach commonly yields 1,3,4-thiadiazole-2-thiol (B7761032) derivatives, where a thiol group (-SH) is present at the C2 position. For example, reacting thiosemicarbazide with carbon disulfide in ethanol (B145695) can produce 5-amino-1,3,4-thiadiazole-2-thiol. chemmethod.com This thiol group can then be a handle for further functionalization if required.
One-Pot Synthetic Approaches to 1,3,4-Thiadiazoles
To improve efficiency and reduce waste, one-pot synthetic methods have been developed. nih.govsemanticscholar.org These procedures combine multiple reaction steps without isolating intermediates, streamlining the synthesis. For example, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be synthesized in a one-pot reaction between a thiosemicarbazide and a carboxylic acid using polyphosphate ester (PPE) as both the solvent and the cyclodehydration agent. nih.gov This method avoids the use of harsh and toxic reagents like POCl₃. nih.gov Another one-pot approach involves the reaction of hydrazides and aldehydes with Lawesson's reagent, which serves as a thionating agent, to form 2,5-disubstituted-1,3,4-thiadiazoles in moderate to high yields. semanticscholar.org
Introduction of the Ethyl Substituent at the 5-Position
The introduction of the ethyl group at the C5 position of the thiadiazole ring is strategically accomplished by selecting the appropriate starting material during the ring formation step. Specifically, when using the cyclization method described in section 2.1.1.1, propionic acid (CH₃CH₂COOH) or its corresponding acid chloride, propionyl chloride (CH₃CH₂COCl), is used as the acylating agent. sbq.org.br
The reaction of thiosemicarbazide with propionic acid, facilitated by a dehydrating agent like methanesulfonic acid, directly yields a 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) derivative. sbq.org.br The ethyl group from the propionic acid becomes the substituent at the C5 position of the newly formed heterocyclic ring, while the amino group from the thiosemicarbazide resides at the C2 position.
| Reactant 1 | Reactant 2 | Key Reagent | Product | Yield (%) | Reference(s) |
| Thiosemicarbazide | Propionic Acid | Methanesulfonic Acid | 2-Amino-5-ethyl-1,3,4-thiadiazole | 31 | sbq.org.br |
| Thiosemicarbazide | Propionyl Chloride | - | 1-Propionylthiosemicarbazide | - | sbq.org.br |
Introduction of the Chloromethyl Group at the 2-Position
The final step in the synthesis of the target compound is the introduction of the chloromethyl (-CH₂Cl) group at the C2 position. This is typically achieved through the chemical modification of a pre-formed 5-ethyl-1,3,4-thiadiazole precursor. A common and effective strategy involves the chlorination of a 2-(hydroxymethyl) precursor.
The synthesis pathway involves two primary stages:
Formation of 2-(Hydroxymethyl)-5-ethyl-1,3,4-thiadiazole: This intermediate alcohol is prepared first. A plausible route involves the cyclization of 1-propionylthiosemicarbazide (the product of reacting thiosemicarbazide with propionyl chloride) with a source for the hydroxymethyl group, such as glycolic acid or its derivatives, under dehydrating conditions.
Chlorination of the Hydroxymethyl Group: The resulting 2-(hydroxymethyl)-5-ethyl-1,3,4-thiadiazole is then treated with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this type of transformation, converting the primary alcohol into the corresponding alkyl chloride. The reaction proceeds by converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. This method has been successfully applied to synthesize analogous compounds like 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles. researchgate.net
This sequential approach, involving the initial formation of the thiadiazole ring with the desired C5 substituent followed by functionalization at the C2 position, represents a logical and established route for the synthesis of 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole.
Specific Synthetic Routes to this compound
A direct and efficient route to 2-(chloromethyl)-5-substituted-1,3,4-thiadiazoles involves the cyclization of acylthiosemicarbazides with chloroacetyl chloride. researchgate.netmdpi.com In the context of the target molecule, this would involve the following conceptual steps:
Preparation of 1-propionylthiosemicarbazide: This precursor can be synthesized by reacting propionohydrazide (B1585097) with a thiocyanate (B1210189) salt or by the acylation of thiosemicarbazide with propionyl chloride.
Cyclization with Chloroacetyl Chloride: The 1-propionylthiosemicarbazide is then reacted with chloroacetyl chloride. This reaction proceeds via an initial acylation followed by a dehydrative cyclization to form the 1,3,4-thiadiazole ring, directly incorporating the chloromethyl group at the 2-position.
A plausible reaction scheme is depicted below:
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters.
For the halogenation using NCS , key factors to optimize include the molar ratio of NCS to the substrate, the amount of radical initiator, the reaction temperature, and the reaction time. An excess of NCS can lead to over-chlorination, while an insufficient amount will result in low conversion. The choice of solvent is also crucial, with non-polar solvents generally favoring radical reactions.
In the case of cyclization reactions , the choice of dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride) can significantly impact the yield and purity of the product. uni.lu The reaction temperature and time are also critical; higher temperatures can promote cyclization but may also lead to decomposition or side reactions. The use of microwave irradiation has been shown to accelerate some thiadiazole syntheses, potentially leading to higher yields and shorter reaction times.
A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently identify the optimal set of conditions.
Purification and Isolation Techniques for Synthesized Thiadiazole Intermediates
The purification of this compound and its precursors is essential to obtain a product of high purity for subsequent applications. Common purification techniques include recrystallization and column chromatography.
Recrystallization is a widely used method for purifying solid thiadiazole derivatives. The choice of solvent is critical and is determined by the solubility profile of the compound. A suitable solvent will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities dissolved in the mother liquor. Common solvent systems for thiadiazole derivatives include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexane (B92381). google.com
Column chromatography is a versatile technique for separating the target compound from by-products and unreacted starting materials. google.com Silica gel is the most common stationary phase, and the mobile phase (eluent) is selected based on the polarity of the compounds to be separated. A gradient elution, where the polarity of the eluent is gradually increased, is often employed to achieve optimal separation. For chlorinated thiadiazole derivatives, a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate, is typically used as the eluent. The fractions are collected and analyzed by techniques like Thin Layer Chromatography (TLC) to identify those containing the pure product.
Following purification, the identity and purity of the synthesized compounds are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Reactivity and Derivatization Strategies of 2 Chloromethyl 5 Ethyl 1,3,4 Thiadiazole
Reactivity of the 2-(Chloromethyl) Moiety
The carbon atom of the chloromethyl group is electrophilic due to the electronegativity of the attached chlorine atom and the influence of the heterocyclic ring. nih.gov This makes it a prime target for nucleophiles, leading to a range of substitution reactions. Additionally, the chloromethyl group can be converted into other functional groups, such as aldehydes, through specific named reactions. farmaciajournal.com
Nucleophilic substitution is a fundamental reaction pathway for 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole, allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives. durham.ac.uk The general mechanism involves the attack of a nucleophile on the methylene (B1212753) carbon, with the subsequent displacement of the chloride ion. Halogenated 1,3,4-thiadiazoles are valuable intermediates because the halogen atom is readily displaced by nucleophiles. nih.govdurham.ac.uk
This compound readily reacts with primary and secondary amines to yield the corresponding aminomethyl derivatives. These reactions are typically performed in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. durham.ac.uknih.gov The resulting compounds, which incorporate an amine function, are valuable scaffolds in medicinal chemistry.
For instance, the reaction with piperazine (B1678402) derivatives in the presence of potassium carbonate as a catalyst in acetone (B3395972) has been shown to produce N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives. nih.gov This highlights a common strategy for derivatization at this position.
Table 1: Examples of Nucleophilic Substitution with Amines on Related Thiadiazole Scaffolds
| Reactant (Thiadiazole Derivative) | Amine Nucleophile | Base/Solvent | Product Type |
| 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | Substituted Piperazines | K₂CO₃ / Acetone | 2-(4-Substituepiperazin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
| 5-chloro-3-phenyl-1,2,4-thiadiazole | Various Amines | Triethylamine / DCM | 5-Amino-3-phenyl-1,2,4-thiadiazole Derivatives |
The chloromethyl group can undergo nucleophilic substitution with various sulfur nucleophiles, such as thiols (mercaptans), to form thiomethyl or thioether derivatives. durham.ac.ukmu-varna.bg These reactions typically proceed under basic conditions, where the thiol is deprotonated to form the more nucleophilic thiolate anion. This method is used to synthesize S-alkylated thiadiazole derivatives. mu-varna.bg The functionalization of mercapto-thiadiazoles with dihalogenoalkanes can lead to either mono-substituted products or symmetrical bis-thiadiazole structures, depending on the reaction conditions. mdpi.com
Table 2: Synthesis of Thiomethyl Derivatives from Related Chloro-Substituted Thiadiazoles
| Reactant (Thiadiazole Derivative) | Thiol Nucleophile | Reaction Conditions | Product Type |
| 5-chloro-3-phenyl-1,2,4-thiadiazole | Various Thiols | Triethylamine / DCM | 5-(Alkylthio)-3-phenyl-1,2,4-thiadiazole |
| 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles | Chloroacetic acid amides | Base | 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives |
Similarly, oxygen-based nucleophiles like alcohols and phenols can react with this compound to produce the corresponding alkoxymethyl and phenoxymethyl (B101242) ethers. durham.ac.uk The reaction usually requires a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. This reaction provides a straightforward route to ether-linked thiadiazole derivatives.
Table 3: Derivatization with Oxygen Nucleophiles on a Related Thiadiazole Core
| Reactant (Thiadiazole Derivative) | Oxygen Nucleophile | Base/Solvent | Product Type |
| 5-chloro-3-phenyl-1,2,4-thiadiazole | Various Alcohols | Triethylamine / DCM | 5-Alkoxy-3-phenyl-1,2,4-thiadiazole |
The Sommelet reaction offers a method to convert the 2-(chloromethyl) group into a formyl (aldehyde) group. farmaciajournal.com This transformation involves a two-step process. First, this compound is reacted with hexamethylenetetramine (urotropine) in a solvent like chloroform (B151607) to form a quaternary ammonium (B1175870) salt. farmaciajournal.comresearchgate.net In the second step, this salt is hydrolyzed, typically with aqueous acid (e.g., 50% acetic acid), to yield the desired aldehyde, 5-ethyl-1,3,4-thiadiazole-2-carbaldehyde. farmaciajournal.com This reaction has been successfully applied to various 2-R-5-chloromethyl-1,3,4-thiadiazole derivatives with reported yields in the range of 65-69%. farmaciajournal.com
Table 4: Key Steps in the Sommelet Reaction for Aldehyde Synthesis
| Step | Reactants | Conditions | Intermediate/Product |
| 1 | This compound, Hexamethylenetetramine | Reflux in Chloroform | Quaternary Hexamethylenetetramine Salt |
| 2 | Quaternary Hexamethylenetetramine Salt | Reflux in 50% Acetic Acid | 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde |
The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts. farmaciajournal.com In this reaction, the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. The product is a salt in which the nitrogen atom is covalently bonded to the methylene group and bears a positive charge, with the chloride ion as the counter-ion. An example of this is the formation of the hexamethylenetetramine salt, which serves as a key intermediate in the Sommelet reaction. farmaciajournal.comresearchgate.net Similarly, reaction with pyridine (B92270) can yield the corresponding pyridinium (B92312) salt. nih.gov
Table 5: Examples of Quaternary Ammonium Salt Formation
| Reactant (Thiadiazole Derivative) | Tertiary Amine | Product Type |
| 2-R-5-chloromethyl-1,3,4-thiadiazole | Hexamethylenetetramine | Hexamethylenetetraminium chloride derivative |
| 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Pyridine | Pyridinium chloride derivative |
Other Transformations of the Chloromethyl Group
The chloromethyl group (–CH₂Cl) is a versatile functional handle primarily known for its susceptibility to nucleophilic substitution reactions. chempanda.com Beyond simple displacement of the chloride ion, this group can undergo other valuable chemical transformations, including oxidation and conversion to other functional moieties, thereby expanding the synthetic utility of the this compound core.
One significant transformation is the oxidation of the chloromethyl group. For instance, catalytic systems have been developed for the oxidation of benzylic and aliphatic halides to carboxylic acids. A notable method employs an acridine-based PNP-ruthenium pincer complex, which catalyzes the oxidation of carbon-halogen bonds using water as the oxidant, liberating hydrogen gas as the only byproduct. acs.org This approach could potentially convert this compound into 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid, a valuable intermediate for amide coupling and further derivatization.
The reactive nature of the C-Cl bond allows for a wide array of functional group interconversions via nucleophilic substitution, as detailed in the table below. These reactions provide access to a diverse set of derivatives, each with potential for further chemical exploration.
Table 1: Potential Nucleophilic Substitution Reactions of the Chloromethyl Group
| Nucleophile | Reagent Example | Product Functional Group | Resulting Derivative Structure |
| Hydroxide | NaOH (aq) | Alcohol | (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol |
| Alkoxide | NaOR | Ether | 2-(Alkoxymethyl)-5-ethyl-1,3,4-thiadiazole |
| Cyanide | NaCN | Nitrile | (5-Ethyl-1,3,4-thiadiazol-2-yl)acetonitrile |
| Azide (B81097) | NaN₃ | Azide | 2-(Azidomethyl)-5-ethyl-1,3,4-thiadiazole |
| Amine | R₂NH | Amine | N,N-Dialkyl-(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine |
| Thiolate | NaSR | Thioether | 2-((Alkylthio)methyl)-5-ethyl-1,3,4-thiadiazole |
| Acetate | CH₃COONa | Ester | (5-Ethyl-1,3,4-thiadiazol-2-yl)methyl acetate |
Reactivity of the 1,3,4-Thiadiazole (B1197879) Ring System
The 1,3,4-thiadiazole ring is an aromatic, electron-deficient heterocycle. chemicalbook.com This electronic nature is a consequence of the inductive effects of the two electronegative nitrogen atoms and the sulfur atom, which results in low electron density at the C2 and C5 positions. chemicalbook.com This characteristic dictates the ring's reactivity towards both electrophiles and nucleophiles.
Electrophilic Reactions on the Ring (if applicable)
Due to the electron-deficient character of the carbon atoms, the 1,3,4-thiadiazole ring is generally inert toward electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation under normal conditions. chemicalbook.com However, electrophilic attack can occur at the ring's nitrogen atoms. chemicalbook.com The presence of two pyridine-like nitrogen atoms makes them preferential sites for electrophilic attack, readily undergoing N-alkylation or N-acylation to form 1,3,4-thiadiazolium salts. chemicalbook.com
Nucleophilic Reactions on the Ring (if applicable)
The electron-poor nature of the C2 and C5 positions makes the 1,3,4-thiadiazole ring susceptible to nucleophilic attack. chemicalbook.com This reactivity is particularly pronounced when a good leaving group is present on the ring. Halo-substituted thiadiazoles are highly activated and react with a wide range of nucleophiles, where the halogen atom is readily displaced. nih.gov
Furthermore, the 1,3,4-thiadiazole ring can undergo cleavage when subjected to strongly basic conditions. chemicalbook.com The stability of the ring is notable in acidic media, but it is prone to ring-opening reactions in the presence of strong bases. chemicalbook.com
Ring Expansions or Contractions
Ring expansion or contraction reactions of the 1,3,4-thiadiazole ring system are not commonly reported in the literature. The aromaticity of the ring confers significant stability, making such transformations energetically unfavorable. While rearrangements involving other heterocyclic systems to form 1,3,4-thiadiazoles, such as the Dimroth rearrangement of 1,2,4-triazoles, are known, the reverse reactions or other skeletal reorganizations of the 1,3,4-thiadiazole core itself are rare. researchgate.net Research into photochemical-mediated ring contractions has been documented for related sulfur-nitrogen heterocycles like 1,2,6-thiadiazines, but similar reactivity has not been established for the 1,3,4-thiadiazole scaffold. acs.org
Strategies for Expanding Molecular Diversity from the Thiadiazole Scaffold
The this compound core is an excellent starting point for creating larger, more complex molecular architectures. A primary strategy for expanding molecular diversity involves the synthesis of fused heterocyclic systems, which can significantly alter the molecule's steric and electronic properties.
Synthesis of Fused Heterocyclic Systems
The construction of fused heterocycles typically involves a two-step sequence: first, the introduction of a suitable nucleophilic group onto the thiadiazole scaffold, followed by a cyclocondensation reaction with a bifunctional electrophile. The chloromethyl group on the starting material is an ideal site for introducing the necessary nucleophilic functionality.
A prominent example is the synthesis of imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles . researchgate.net The general synthesis involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone. mdpi.comnih.govnih.gov For the target compound, this would first require the conversion of the chloromethyl group into a primary amine. This can be achieved, for example, through reaction with sodium azide followed by reduction. The resulting 2-(aminomethyl)-5-ethyl-1,3,4-thiadiazole can then be reacted with various phenacyl bromides to construct the fused imidazole (B134444) ring. researchgate.net
Another widely explored fused system is the nih.govnih.govjournalijar.comtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole nucleus. nih.govjournalijar.comnih.gov A common synthetic pathway starts from a 4-amino-3-mercapto-1,2,4-triazole, which is then cyclized. clockss.org To access this system from this compound, a more direct approach involves first substituting the chloride with a hydrazine-containing moiety. Reaction with hydrazine (B178648) hydrate (B1144303) would yield 2-(hydrazinylmethyl)-5-ethyl-1,3,4-thiadiazole. This intermediate can then undergo cyclization with various one-carbon electrophiles to form the fused triazole ring, as outlined in the table below.
Table 2: Reagents for the Synthesis of Fused nih.govnih.govjournalijar.comTriazolo[3,4-b] nih.govnih.govnih.govthiadiazoles from a Hydrazine Intermediate
| Cyclizing Reagent | Reagent Structure | Resulting Fused Ring Substituent | Reference |
| Carbon Disulfide | CS₂ | Thione | sbq.org.br |
| Carboxylic Acids | R-COOH | Alkyl/Aryl group | clockss.org |
| Orthoesters | RC(OR')₃ | Alkyl/Aryl group | nih.gov |
| Isothiocyanates | R-NCS | Amino group | documentsdelivered.com |
These synthetic strategies demonstrate the utility of this compound as a versatile building block for accessing a wide range of structurally diverse and complex heterocyclic compounds.
Design and Synthesis of Hybrid Molecules
The primary strategy for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom. This reaction allows for the introduction of a wide variety of molecular fragments, leading to the formation of hybrid molecules with diverse structural features and potential biological activities. The design of these hybrids typically involves selecting a second pharmacophore known to interact with a specific biological target and linking it to the thiadiazole moiety.
A common approach is the reaction of this compound with nucleophiles such as phenols, thiols, and amines. These reactions result in the formation of ether, thioether, or amine linkages, respectively. The choice of the nucleophile is critical and is guided by the therapeutic target of interest. For instance, incorporating a moiety known for its anti-inflammatory or antimicrobial properties can yield a hybrid molecule with potentially synergistic or enhanced activity.
The synthesis of these hybrid molecules is generally carried out under standard laboratory conditions. The reaction typically involves dissolving the this compound and the chosen nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction. The reaction mixture is then stirred, sometimes with heating, to drive the reaction to completion. Purification of the resulting hybrid molecule is commonly achieved through techniques such as recrystallization or column chromatography.
The following data tables provide an overview of potential derivatization strategies for creating hybrid molecules from this compound.
Table 1: Synthesis of Ether-Linked Hybrid Molecules
| Nucleophile (Phenolic Compound) | Resulting Hybrid Molecule Structure | Linkage Type | Potential Rationale for Hybrid Design |
|---|---|---|---|
| 4-Hydroxy-N-phenylbenzamide | 2-(((4-(phenylcarbamoyl)phenoxy)methyl)-5-ethyl-1,3,4-thiadiazole | Ether | Combining the thiadiazole core with a known kinase inhibitor motif. |
| 2-Naphthol | 2-((naphthalen-2-yloxy)methyl)-5-ethyl-1,3,4-thiadiazole | Ether | Introducing a bulky lipophilic group to potentially enhance membrane permeability. |
Table 2: Synthesis of Thioether-Linked Hybrid Molecules
| Nucleophile (Thiol Compound) | Resulting Hybrid Molecule Structure | Linkage Type | Potential Rationale for Hybrid Design |
|---|---|---|---|
| 4-Chlorothiophenol | 2-(((4-chlorophenyl)thio)methyl)-5-ethyl-1,3,4-thiadiazole | Thioether | Introducing a halogenated phenylthio group, a common feature in antimicrobial agents. |
| 2-Mercaptobenzimidazole | 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-ethyl-1,3,4-thiadiazole | Thioether | Hybridizing with a benzimidazole (B57391) scaffold known for its diverse biological activities. |
Table 3: Synthesis of Amine-Linked Hybrid Molecules
| Nucleophile (Amine Compound) | Resulting Hybrid Molecule Structure | Linkage Type | Potential Rationale for Hybrid Design |
|---|---|---|---|
| Piperazine | 1-((5-ethyl-1,3,4-thiadiazol-2-yl)methyl)piperazine | Amine | Introducing a piperazine ring, a common linker in many centrally acting drugs. |
| Morpholine (B109124) | 4-((5-ethyl-1,3,4-thiadiazol-2-yl)methyl)morpholine | Amine | Incorporating a morpholine ring to potentially enhance solubility and pharmacokinetic properties. |
Structural Characterization and Spectroscopic Analysis of 2 Chloromethyl 5 Ethyl 1,3,4 Thiadiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1,3,4-thiadiazole (B1197879) derivatives, ¹H-NMR and ¹³C-NMR are fundamental for confirming the substitution pattern on the heterocyclic ring.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the context of 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole, one would expect to observe distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and a singlet for the chloromethyl protons.
Table 1: Representative ¹H-NMR Data for 1,3,4-Thiadiazole Derivatives
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| Bis-thiadiazole 7 | CH₃ | 2.734 | s | mdpi.com |
| CH₂ | 3.759 | s | mdpi.com | |
| Bis-thiadiazole 9 | C-CH₂-C | 1.968 | m | mdpi.com |
| CH₃ | 2.723 | s | mdpi.com | |
| CH₂-S | 3.333 | m | mdpi.com | |
| 2-Amino-5-mercapto-1,3,4-thiadiazole Derivative (1a) | CH₂ | 3.04 | t | researchgate.net |
| CH₂ | 4.41 | t | researchgate.net |
This table is interactive. Click on the headers to sort.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
¹³C-NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, distinct signals for the two carbons of the ethyl group, the chloromethyl carbon, and the two carbons of the thiadiazole ring (C2 and C5) are expected. The C2 and C5 carbons of the 1,3,4-thiadiazole ring are typically observed at δ 158-172 ppm. nih.gov
For example, in the related compound bis-thiadiazole 7, the C2 and C5 carbons of the thiadiazole ring appear at δ 164.45 and 165.34 ppm, respectively. mdpi.com Similarly, for saccharide-modified thiadiazole sulfonamide derivatives, the thiadiazole ring carbons are observed in the range of δ 162-172 ppm. nih.gov
Table 2: Representative ¹³C-NMR Data for 1,3,4-Thiadiazole Derivatives
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Bis-thiadiazole 7 | CH₃ | 15.68 | mdpi.com |
| CH₂ | 33.00 | mdpi.com | |
| C₂ (Thiadiazole) | 164.45 | mdpi.com | |
| C₅ (Thiadiazole) | 165.34 | mdpi.com | |
| Bis-thiadiazole 9 | CH₃ | 15.64 | mdpi.com |
| C-CH₂-C | 28.20 | mdpi.com | |
| CH₂-S | 33.29 | mdpi.com | |
| C₅ (Thiadiazole) | 164.92 | mdpi.com | |
| C₂ (Thiadiazole) | 165.31 | mdpi.com |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide (10) | C₂/C₅ (Thiadiazole) | 172.13 / 158.34 | nih.gov |
This table is interactive. Click on the headers to sort.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments by revealing correlations between nuclei.
COSY experiments would confirm the coupling between the methyl and methylene protons within the ethyl group of this compound.
HMQC would correlate the proton signals of the ethyl and chloromethyl groups directly to their attached carbon atoms.
HMBC would show long-range correlations (over 2-3 bonds), for instance, from the ethyl group's methylene protons to the C5 carbon of the thiadiazole ring, and from the chloromethyl protons to the C2 carbon, confirming the substitution pattern.
These techniques have been successfully used to characterize complex thiadiazole derivatives, confirming the connectivity of various substituents to the heterocyclic core. mdpi.commdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a 1,3,4-thiadiazole derivative typically shows characteristic absorption bands.
C=N stretching: This appears in the region of 1610-1660 cm⁻¹. mdpi.comnih.gov
N-N=C stretching: Bands for this group are found around 1370-1450 cm⁻¹.
C-S stretching: These vibrations are typically observed in the 650-800 cm⁻¹ range. mdpi.com
C-H stretching: Aliphatic C-H stretches from the ethyl and chloromethyl groups are expected just below 3000 cm⁻¹.
For the title compound, a C-Cl stretching band would also be expected, typically in the 600-800 cm⁻¹ region.
Table 3: Key IR Absorption Bands for 1,3,4-Thiadiazole Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Bis-thiadiazole 7 | C-S | 729, 616 | mdpi.com |
| N-N=C | 1372 | mdpi.com | |
| 2-Amino-5-ethyl-1,3,4-thiadiazole (B82430) | C=N | ~1595-1620 | researchgate.netnih.gov |
| 5-(3,4-Dichlorophenyl)-3-[(substitutedpiperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione | C=N | ~1610 | nih.gov |
This table is interactive. Click on the headers to sort.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula. For this compound (C₅H₇ClN₂S), the expected monoisotopic mass is 162.00185 Da. uni.lu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for unambiguous determination of the elemental composition.
Predicted mass spectrometry data for the parent compound indicates the following prominent ions:
[M+H]⁺: m/z 163.00913
[M+Na]⁺: m/z 184.99107
[M]⁺: m/z 162.00130
Experimental HRMS data for related thiadiazole derivatives confirms the utility of this technique. For example, the [M+H]⁺ ion for bis-thiadiazole 9 was calculated as 319.0174 and found to be 319.0175, confirming the formula C₁₀H₁₄N₄S₄. mdpi.com
Table 4: Predicted and Experimental Mass Spectrometry Data
| Compound / Ion | Formula | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| This compound [M+H]⁺ | C₅H₈ClN₂S⁺ | 163.00913 | - (Predicted) | uni.lu |
| This compound [M+Na]⁺ | C₅H₇ClN₂NaS⁺ | 184.99107 | - (Predicted) | uni.lu |
| Bis-thiadiazole 9 [M+H]⁺ | C₁₀H₁₅N₄S₄⁺ | 319.0174 | 319.0175 | mdpi.com |
| 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin [M+H]⁺ | C₁₅H₁₅N₂O₂S₃⁺ | 351.0290 | 351.0287 | mdpi.com |
This table is interactive. Click on the headers to sort.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is crucial for verifying the purity and confirming the molecular formula derived from mass spectrometry. The calculated elemental composition for this compound (C₅H₇ClN₂S) is:
Carbon (C): 36.92%
Hydrogen (H): 4.34%
Chlorine (Cl): 21.79%
Nitrogen (N): 17.22%
Sulfur (S): 19.71%
Studies on various 1,3,4-thiadiazole derivatives consistently report elemental analysis data that aligns closely with the calculated values, typically within a ±0.4% margin, thereby confirming the proposed structures. mdpi.comresearchgate.net For instance, a derivative with the formula C₇H₈N₄S was calculated to have C, 41.36%; H, 5.78%; N, 16.08%; and was found to have C, 41.37%; H, 5.76%; N, 16.06%. researchgate.net
X-ray Crystallography for Solid-State Structure Elucidation
While a crystal structure for the specific compound this compound is not publicly available, the analysis of closely related derivatives provides invaluable insights into the structural characteristics of this class of compounds. A prime example is the X-ray diffraction study of 2-Amino-5-ethyl-1,3,4-thiadiazole , a derivative where the chloromethyl group is replaced by an amino group. The crystallographic data for this compound, available through the Cambridge Crystallographic Data Centre (CCDC), offers a detailed view of the molecular geometry and intermolecular interactions. nih.govresearchgate.net
The crystal structure of 2-Amino-5-ethyl-1,3,4-thiadiazole reveals a planar 1,3,4-thiadiazole ring, a common feature for this heterocyclic system. researchgate.net The planarity is indicative of the aromatic character of the ring. The ethyl substituent, however, is reported to deviate significantly from the plane of the heterocycle. researchgate.net
The packing of molecules within the crystal lattice is dictated by a network of intermolecular hydrogen bonds. In the case of 2-Amino-5-ethyl-1,3,4-thiadiazole, the amino group acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring serve as acceptors. researchgate.net This network of hydrogen bonds leads to the formation of a three-dimensional supramolecular architecture. researchgate.net
Detailed crystallographic parameters for 2-Amino-5-ethyl-1,3,4-thiadiazole provide a quantitative description of its solid-state structure.
Table 1: Crystal Data and Structure Refinement for 2-Amino-5-ethyl-1,3,4-thiadiazole
| Parameter | Value |
|---|---|
| Empirical formula | C₄H₇N₃S |
| Formula weight | 129.18 |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 7.563(2) |
| b (Å) | 8.033(3) |
| c (Å) | 14.741(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 895.4(4) |
| Z | 8 |
Data sourced from a study on 2-Amino-5-ethyl-1,3,4-thiadiazole. researchgate.netresearchgate.net
The bond lengths and angles within the 2-Amino-5-ethyl-1,3,4-thiadiazole molecule are consistent with those expected for a substituted 1,3,4-thiadiazole ring.
Table 2: Selected Bond Lengths for 2-Amino-5-ethyl-1,3,4-thiadiazole
| Bond | Length (Å) |
|---|---|
| S(1)-C(2) | 1.745(2) |
| S(1)-C(5) | 1.739(2) |
| N(3)-N(4) | 1.378(2) |
| C(2)-N(3) | 1.312(3) |
| C(5)-N(4) | 1.321(3) |
| C(2)-N(21) | 1.341(3) |
| C(5)-C(51) | 1.499(3) |
| C(51)-C(52) | 1.516(4) |
Data sourced from a study on 2-Amino-5-ethyl-1,3,4-thiadiazole. researchgate.net
Table 3: Selected Bond Angles for 2-Amino-5-ethyl-1,3,4-thiadiazole
| Angle | Degrees (°) |
|---|---|
| C(5)-S(1)-C(2) | 87.20(11) |
| N(3)-C(2)-S(1) | 115.15(16) |
| N(4)-C(5)-S(1) | 114.80(16) |
| C(2)-N(3)-N(4) | 111.49(17) |
| C(5)-N(4)-N(3) | 111.36(17) |
| N(3)-C(2)-N(21) | 123.3(2) |
| S(1)-C(2)-N(21) | 121.55(16) |
| N(4)-C(5)-C(51) | 122.1(2) |
| S(1)-C(5)-C(51) | 123.10(17) |
Data sourced from a study on 2-Amino-5-ethyl-1,3,4-thiadiazole. researchgate.net
The structural data obtained from the X-ray analysis of 2-Amino-5-ethyl-1,3,4-thiadiazole serves as a robust model for understanding the solid-state conformation of the closely related this compound. The substitution of the amino group with a chloromethyl group is expected to influence the intermolecular interactions, likely replacing the hydrogen bonding network with weaker halogen and other non-covalent interactions, which would, in turn, affect the crystal packing.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Theoretical and Computational Investigations of 2 Chloromethyl 5 Ethyl 1,3,4 Thiadiazole and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These ab initio and density functional theory (DFT) methods are used to determine optimized geometries, electronic properties, and spectroscopic features.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of heterocyclic compounds due to its balance of accuracy and computational cost. researchgate.net For analogues of 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to predict molecular geometries in the gas phase. researchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles, which typically show good agreement with experimental data from X-ray diffraction where available. researchgate.net
DFT is used to analyze the distribution of electron density and predict sites of reactivity. For the 1,3,4-thiadiazole (B1197879) ring, calculations reveal a distinct pattern of charge distribution that governs its chemical behavior. The nitrogen atoms in the ring act as electron-withdrawing groups, influencing the aromaticity and reactivity of the heterocycle. In studies of similar molecules, such as 5-difluoromethyl-1,3,4-thiadiazole-2-amino, DFT combined with Natural Bond Orbital (NBO) analysis has been used to study atomic charges, bond orders, and intramolecular charge-transfer interactions. researchgate.net These analyses help in understanding the stability and electronic delocalization within the molecule.
Table 1: Representative DFT-Calculated Structural Parameters for a 1,3,4-Thiadiazole Analogue Note: The following data is for 2-amino-5-methyl-1,3,4-thiadiazole, a structural analogue, as determined by X-ray crystallography, which DFT calculations aim to replicate theoretically. researchgate.net
| Parameter | Bond/Angle | Value |
| Bond Length | S1—C2 | 1.728 Å |
| S1—C5 | 1.731 Å | |
| C2—N3 | 1.314 Å | |
| N3—N4 | 1.373 Å | |
| N4—C5 | 1.313 Å | |
| Bond Angle | C5—S1—C2 | 86.5° |
| N3—C2—S1 | 115.1° | |
| N4—N3—C2 | 111.6° | |
| C5—N4—N3 | 111.7° | |
| N4—C5—S1 | 115.1° |
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are typically localized on the electronegative nitrogen atoms (N3 and N4) of the thiadiazole ring and the chlorine atom of the chloromethyl group. These sites are the most likely to interact with hydrogen bond donors or cations.
Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. For thiadiazole derivatives, positive regions are often found around the hydrogen atoms of the ethyl and chloromethyl substituents.
MEP analysis is instrumental in understanding non-covalent interactions, which is particularly important in the context of drug design for predicting how a molecule might bind to a biological target. nih.gov
HOMO: Represents the ability of a molecule to donate an electron. For 1,3,4-thiadiazole analogues, the HOMO is often distributed over the sulfur atom and the π-system of the heterocyclic ring.
LUMO: Represents the ability of a molecule to accept an electron. The LUMO is typically located over the π-system of the ring, particularly on the C=N bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of related compounds, this gap is calculated to predict their relative stability and potential for charge transfer within the molecule. researchgate.net
Table 2: Representative FMO Properties for a Thiadiazole Analogue Note: Data derived from theoretical studies on 5-difluoromethyl-1,3,4-thiadiazole-2-amino. researchgate.net
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.98 | Electron-donating capability |
| LUMO Energy | -1.45 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.53 | Chemical reactivity and kinetic stability |
Molecular Modeling and Simulation Approaches
Beyond static quantum calculations, molecular modeling techniques simulate the dynamic nature of molecules, providing insights into their conformational preferences and behavior over time.
Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, the key flexible bonds are the C-C bond of the ethyl group and the C-C bond connecting the chloromethyl group to the thiadiazole ring.
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and intermolecular interactions of a compound in a simulated environment, such as in solution or bound to a protein.
In the context of medicinal chemistry, MD simulations are frequently used to validate the results of molecular docking and assess the stability of a ligand-protein complex. For example, MD studies on 1,3,4-thiadiazole derivatives designed as SHP2 inhibitors have been used to confirm the stability of the binding pose and analyze the specific hydrogen bonds and hydrophobic interactions that anchor the ligand in the allosteric pocket of the enzyme. nih.gov Such simulations on this compound could predict its behavior in a biological system, revealing key dynamic interactions and the stability of its binding modes. nih.gov
In Silico ADMET Prediction and Pharmacokinetic Profiling (Strictly computational, no experimental data)
The evaluation of pharmacokinetic properties through computational models is a critical step in the early stages of drug discovery, allowing for the prediction of a molecule's behavior within a biological system. For 1,3,4-thiadiazole derivatives, various in silico studies have been conducted to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. These predictive studies utilize established computational models and algorithms to forecast the drug-likeness and potential liabilities of novel compounds.
Computational ADMET profiling of 1,3,4-thiadiazole analogues often begins with an assessment of Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. rjptonline.orgdergipark.org.tr Studies on various series of 1,3,4-thiadiazole derivatives have shown that these compounds generally exhibit good adherence to Lipinski's rule, indicating a high potential for drug-likeness. dergipark.org.tr
Further computational analysis delves into specific pharmacokinetic parameters. For instance, Caco-2 cell permeability, a predictor of intestinal absorption, has been computationally modeled for thiadiazole derivatives. One study on 1,3,4-thiadiazole analogues identified compounds with high predicted Caco-2 permeability values (e.g., 593.714 nm/sec), suggesting excellent potential for intestinal absorption. mdpi.com Similarly, predictions of aqueous solubility (logS) and blood-brain barrier (BBB) penetration are crucial. Computational models for thiadiazole analogues have been used to estimate these parameters, helping to identify candidates with favorable distribution characteristics. mdpi.com
Toxicity predictions are another key component of in silico profiling. Models are used to forecast potential risks such as cardiotoxicity (e.g., hERG inhibition) and hepatotoxicity. Studies on 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole derivatives have highlighted favorable profiles with low predicted cardiotoxicity risks. dergipark.org.tr The aim of these computational screenings is to filter out compounds with unfavorable pharmacokinetic or toxicity profiles early in the development process, thereby focusing resources on more promising candidates. rjptonline.orgdntb.gov.ua
Table 1: Representative In Silico ADMET Predictions for 1,3,4-Thiadiazole Analogues Note: This table presents a compilation of representative data from various computational studies on different 1,3,4-thiadiazole analogues and does not represent a single compound.
| Parameter | Predicted Value/Range | Significance |
|---|---|---|
| Molecular Weight (MW) | < 500 g/mol | Adherence to Lipinski's Rule |
| logP (Lipophilicity) | -0.4 to +5.6 | Membrane Permeability & Solubility |
| Hydrogen Bond Donors | 0 - 2 | Adherence to Lipinski's Rule |
| Hydrogen Bond Acceptors | 3 - 7 | Adherence to Lipinski's Rule |
| Caco-2 Permeability (nm/sec) | Moderate to High (>500) | Intestinal Absorption |
| Aqueous Solubility (logS) | -3 to -5 | Bioavailability |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | CNS Distribution |
| hERG Inhibition (Cardiotoxicity) | Low Risk | Cardiac Safety Profile |
Quantitative Structure-Activity Relationship (QSAR) Studies (Computational/Predictive Modeling)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,3,4-thiadiazole derivatives, QSAR studies have been instrumental in identifying the key structural, physicochemical, and electronic features that govern their activity against various biological targets. nih.govproquest.com
These studies involve generating a wide array of molecular descriptors for each compound in a series. Descriptors can be classified into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., dipole moment, HOMO/LUMO energies). doi.org Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a predictive model that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). proquest.comresearchgate.net
A QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors developed a tetra-parametric model that successfully correlated inhibitory activity with specific descriptors. nih.gov Another study on the anti-inflammatory activity of 1,3,4-thiadiazole derivatives resulted in a multi-parametric equation involving descriptors such as atomic net charges, log P, molecular weight, and HOMO-LUMO energies. proquest.com The statistical quality of these models is typically validated using metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and Fischer's F-test value, ensuring the model's predictive power and robustness. ijpsdronline.com
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by generating 3D contour maps. These maps visualize regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence activity. researchgate.net For instance, a 3D-QSAR study on thiadiazole derivatives as potential anti-cancer agents revealed that steric and hydrogen bond acceptor fields were crucial for their antagonistic action on the target protein. researchgate.netdntb.gov.ua These predictive models are valuable not only for estimating the activity of unsynthesized compounds but also for guiding the rational design of new, more potent analogues. ijpsdronline.com
Table 2: Common Descriptors and Statistical Parameters in QSAR Models for 1,3,4-Thiadiazole Analogues Note: This table summarizes typical components of QSAR studies on thiadiazole derivatives.
| Component Type | Examples | Purpose in the Model |
|---|---|---|
| Molecular Descriptors | ||
| Physicochemical | Log P, Molar Refractivity (MR) | Quantify lipophilicity and polarizability |
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Describe electronic distribution and reactivity |
| Topological | Wiener Index, Kier & Hall Indices | Represent molecular size, shape, and branching |
| Steric (3D-QSAR) | Steric Fields (CoMFA) | Map regions where bulk is favored or disfavored |
| Statistical Parameters | ||
| Correlation Coefficient (r²) | > 0.8 | Measures the goodness of fit of the model |
| Cross-validation Coeff. (q²) | > 0.5 | Measures the predictive ability of the model |
| F-test Value | High values | Indicates the statistical significance of the model |
Molecular Docking for Ligand-Target Interactions (Mechanistic focus, not therapeutic efficacy)
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. For 1,3,4-thiadiazole derivatives, docking studies are extensively used to elucidate the structural basis of their interaction with various biological targets at an atomic level. nih.gov The primary focus of these studies is to understand the binding mechanism, not to predict therapeutic success.
The process involves placing the 3D structure of the thiadiazole derivative into the binding site of a target protein, whose structure is often obtained from crystallographic data (PDB). nih.gov Docking algorithms then sample a large number of possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.govdovepress.com
Docking studies of 1,3,4-thiadiazole analogues have revealed key molecular interactions responsible for binding affinity. researchgate.net These interactions commonly include:
Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring and other functional groups frequently act as hydrogen bond acceptors, forming critical bonds with amino acid residues like asparagine, serine, and threonine in the protein's active site. dergipark.org.trresearchgate.net
Hydrophobic Interactions: The aromatic rings and alkyl substituents present in many thiadiazole derivatives engage in hydrophobic and van der Waals interactions with nonpolar residues such as phenylalanine, leucine, and valine. nih.gov
Pi-Pi Stacking: The thiadiazole ring itself, or other attached aromatic moieties, can participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. researchgate.net
For example, docking studies of thiadiazole derivatives into the active site of Epidermal Growth Factor Receptor (EGFR) kinase showed robust hydrogen bonding with residues like Thr830 and Thr766. dergipark.org.tr Similarly, docking against Dihydrofolate Reductase (DHFR) highlighted strong hydrogen bond and arene-arene interactions with Ser59 and Phe31 residues. researchgate.netmdpi.com These mechanistic insights are crucial for structure-based drug design, allowing researchers to rationally modify the ligand's structure to enhance its binding affinity and selectivity for the target protein. dovepress.com
Table 3: Summary of Predicted Molecular Interactions for 1,3,4-Thiadiazole Analogues with Various Protein Targets Note: This table compiles findings from multiple docking studies against different biological targets.
| Protein Target Example | Key Interacting Residues | Primary Type of Interaction | Contributing Ligand Moiety |
|---|---|---|---|
| EGFR Kinase | THR830, THR766, ASN842 | Hydrogen Bonding | Thiadiazole N, Amide groups |
| Dihydrofolate Reductase (DHFR) | PHE31, SER59, ILE7 | Pi-Pi Stacking, Hydrogen Bonding | Phenyl ring, Thiadiazole N |
| Carbonic Anhydrase | HIS94, THR199, VAL121 | Coordination (with Zn²⁺), Hydrogen Bonding | Thione/Thiol group, Sulfonamide |
| TGF-β Type I Receptor Kinase | LYS232, ASP351 | Hydrogen Bonding, Hydrophobic Interactions | Amide Linker, Phenyl group |
| Tyrosinase | HIS263, HIS85, VAL283 | Coordination (with Cu²⁺), Hydrophobic Interactions | Thiadiazole N/S atoms, Himachalene moiety |
Exploration of Biological Activities and Underlying Mechanisms of 2 Chloromethyl 5 Ethyl 1,3,4 Thiadiazole Derivatives Non Clinical
Overview of 1,3,4-Thiadiazole (B1197879) Scaffold in Biological Research
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. nih.govmdpi.com This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. mdpi.com Its unique chemical properties, including high aromaticity, contribute to its in vivo stability and reduced toxicity in higher vertebrates. nih.govrsc.org The 1,3,4-thiadiazole nucleus is a key component in various established drugs, such as the diuretic acetazolamide (B1664987) and the antibacterial sulfamethizole.
The versatility of the 1,3,4-thiadiazole scaffold allows for substitutions at the C2 and C5 positions, leading to a wide array of derivatives with diverse biological activities. mdpi.comnih.gov These activities include antimicrobial, antiviral, antiparasitic, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.govnih.gov The biological potential of these derivatives is often attributed to the presence of the =N-C-S- moiety, which can act as a hydrogen bond acceptor and interact with various biological targets. mdpi.com The electron-deficient nature of the ring makes it relatively stable and allows for nucleophilic substitutions at the 2 and 5 positions, facilitating the synthesis of a wide range of biologically active molecules. mdpi.com
Antimicrobial Activity Studies (in vitro against bacterial and fungal strains)
Derivatives of 1,3,4-thiadiazole have been extensively studied for their potential to combat bacterial and fungal infections. nih.govscispace.com In vitro studies have demonstrated that these compounds exhibit activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. scispace.comut.ac.ir
For instance, a series of 2,5-disubstituted 1,3,4-thiadiazoles were synthesized and showed prominent antimicrobial activity. nih.gov Another study on novel 1,3,4-thiadiazole derivatives containing an amide moiety revealed significant antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae. acs.org Some derivatives have shown potent antifungal activity against various Candida species, including strains resistant to commonly used azole antifungals. nih.gov
The following table summarizes the in vitro antimicrobial activity of selected 1,3,4-thiadiazole derivatives against various microbial strains.
| Compound Type | Test Organism | Activity/Measurement | Reference |
| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | E. coli | pMIC = 1.9 µM/mL | nih.gov |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species | MIC100 = 8–96 μg/ml | nih.gov |
| 2-Amino-1,3,4-thiadiazole (B1665364) | Candida albicans | MIC = 0.5 mg/cm³ | bibliotekanauki.pl |
| 6-Sulfonyl-1,2,4-triazolo[3,4-b] nih.govut.ac.irnih.govthiadiazole derivatives | Xanthomonas oryzae pv. oryzae | EC50 = 0.74 mg/L | acs.org |
| Novel 1,3,4-thiadiazole derivatives with amide moiety | Xanthomonas oryzae pv. oryzae | EC50 = 1.8 mg/L | acs.org |
The antimicrobial action of 1,3,4-thiadiazole derivatives is attributed to several mechanisms. One proposed mechanism involves the disruption of microbial cell wall biogenesis. Studies on a 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol derivative showed that it caused fungal cells to lose their characteristic shape, form giant cells, and exhibit reduced osmotic resistance, suggesting interference with cell wall integrity. nih.gov This was supported by observations of altered chitin (B13524) and β(1→3) glucan distribution in the cell wall. nih.gov
Another significant mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Certain 1,3,4-thiadiazole derivatives have been shown to inhibit the enzyme 14-α-sterol demethylase, which is essential for ergosterol production. nih.gov This inhibition disrupts the fungal cell membrane, leading to cell death.
Furthermore, some 1,3,4-thiadiazole derivatives are believed to exert their effect through interactions with nucleic acids. Studies have shown that these molecules can bind to calf thymus DNA (CT-DNA), suggesting a potential mechanism involving the inhibition of DNA replication or transcription. rsc.orgresearchgate.net
Structure-activity relationship (SAR) studies have provided insights into the features that enhance the antimicrobial potency of 1,3,4-thiadiazole derivatives. The nature and position of substituents on the thiadiazole ring play a crucial role in determining the antimicrobial spectrum and activity. nih.gov
For antibacterial activity, the presence of halogen atoms on a phenyl ring attached to the thiadiazole moiety has been shown to increase potency, particularly against Gram-positive bacteria. nih.gov Conversely, oxygenated substituents on the phenyl ring tend to impart greater antifungal activity. nih.gov In some series, the introduction of electron-donating groups on a phenyl substituent at position 3 of the thiadiazole ring decreased activity, while electron-withdrawing groups had a variable effect. mdpi.com
In terms of antifungal activity, SAR studies of flavonol derivatives containing a 1,3,4-thiadiazole group indicated that the type and position of substituents on the benzene (B151609) ring significantly influence efficacy. acs.org For a series of 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole analogues, the nature of the substituent at the 5-position of the thiadiazole ring was critical for antifungal activity against Candida species. scilit.com
Antiviral Activity Studies (in vitro against specific viral targets, e.g., HIV, influenza, herpes simplex virus)
The 1,3,4-thiadiazole scaffold is also a promising framework for the development of antiviral agents. nih.gov Derivatives have been evaluated against a range of viruses, including Human Immunodeficiency Virus (HIV), Tobacco Mosaic Virus (TMV), and Human Cytomegalovirus (HCMV). nih.govmdpi.comarkat-usa.org
Several studies have reported on the anti-HIV activity of 1,3,4-thiadiazole derivatives. For example, a series of these compounds were identified as promising anti-HIV-1 agents with low cytotoxicity. arkat-usa.org Another study focused on novel 1,3,4-thiadiazole inhibitors of the human ATPase/RNA helicase DDX3X, a host protein essential for the replication of HIV-1 and other viruses, which showed inhibitory activities in the low micromolar range. researchgate.net
Derivatives have also shown activity against plant viruses. Novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives exhibited excellent protective activity against TMV in tobacco plants, with some compounds outperforming the commercial agent ningnanmycin. mdpi.com
The table below presents findings from in vitro antiviral studies of selected 1,3,4-thiadiazole derivatives.
| Compound Type | Viral Target | Activity/Measurement | Reference |
| 1,3,4-Thiadiazole DDX3X inhibitors | HIV-1 | Inhibitory activities in the low micromolar range | researchgate.net |
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives | Tobacco Mosaic Virus (TMV) | EC50 = 203.5 µg/mL (protective activity) | mdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Tobacco Mosaic Virus (TMV) | ~50% inhibition | researchgate.net |
| 2-Amino-1,3,4-thiadiazole derivatives | Human Cytomegalovirus (HCMV) | Inhibition of HCMV polymerase (20-100%) | nih.gov |
A key mechanism for the antiviral action of 1,3,4-thiadiazole derivatives is the inhibition of essential viral enzymes. For instance, some derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase. arkat-usa.org
More recently, research has focused on host-cell enzymes that are co-opted by viruses for their replication. The human ATPase/RNA helicase DDX3X has emerged as a significant target. researchgate.net Novel families of 1,3,4-thiadiazole derivatives have been designed and synthesized to inhibit the ATPase activity of DDX3X, thereby preventing viral replication. researchgate.net
In the context of HCMV, a large number of 2-amino-1,3,4-thiadiazole derivatives were tested in an HCMV polymerase assay, with many showing significant inhibition of this crucial viral enzyme. nih.gov
Antiparasitic Activity Studies (e.g., antimalarial, leishmanicidal in vitro/in vivo non-human models)
The 1,3,4-thiadiazole scaffold has also demonstrated significant potential in the development of antiparasitic agents, particularly against parasites responsible for leishmaniasis and malaria. nih.gov
Several studies have highlighted the leishmanicidal activity of 1,3,4-thiadiazole derivatives. Nitroheteroaryl-1,3,4-thiadiazoles have shown potent activity against Leishmania species with high selectivity. nih.govnih.gov In vivo studies in BALB/c mice infected with Leishmania demonstrated that these analogues could significantly decrease lesion size and the progression of infection. nih.gov The mechanism of their leishmanicidal effect is thought to involve the disruption of DNA topoisomerases I and II. nih.gov Additionally, some derivatives may exert their effect by binding to sulfhydryl groups of parasitic enzymes. researchgate.net
In the context of malaria, 1,3,4-thiadiazole derivatives have been investigated for their activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria. nih.govthesciencein.org One study reported that a 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivative exhibited excellent inhibitory activity against P. falciparum carbonic anhydrase (pfCA), a vital enzyme for the parasite's survival. nih.gov Another study on novel 1,3,4-thiadiazole derivatives incorporating an imidazo[1,2-b]pyridazine (B131497) moiety showed good antimalarial activity against P. falciparum strains. thesciencein.org
The table below summarizes the antiparasitic activity of selected 1,3,4-thiadiazole derivatives.
| Compound Type | Parasite Target | Activity/Measurement | Model | Reference |
| Nitroheteroaryl-1,3,4-thiadiazoles | Leishmania species | Inhibition of topoisomerases I and II | In vitro | nih.gov |
| Tris-1,3,4-thiadiazole derivatives | Toxoplasma gondii | 82.6% reduction in parasite count in brain tissue | In vivo (mice) | nih.gov |
| 1,3,4-thiadiazole-2-sulfonamide derivative | Plasmodium falciparum | Inhibition of pfCA enzyme | In vitro | nih.gov |
| Imidazo[1,2-b]pyridazine-thiadiazole derivatives | Plasmodium falciparum | Good antimalarial activity | In vitro | thesciencein.org |
Inhibition of Parasitic Enzymes (e.g., carbonic anhydrase in Plasmodium falciparum)
The global challenge of drug-resistant parasitic diseases, such as malaria, necessitates the discovery of novel drug targets. nih.govnih.gov One such target is carbonic anhydrase (CA), a metalloenzyme crucial for the survival of the malaria parasite, Plasmodium falciparum. nih.gov The CA enzyme in P. falciparum (PfCA) is involved in essential metabolic pathways, including pyrimidine (B1678525) biosynthesis, making it a viable target for chemotherapeutic intervention. nih.gov
Derivatives of 1,3,4-thiadiazole, particularly sulfonamides like acetazolamide, are well-established inhibitors of carbonic anhydrases. mdpi.com Research has shown that aromatic and heterocyclic sulfonamides can effectively inhibit PfCA. nih.govnih.gov Studies on the α-carbonic anhydrase from P. falciparum have demonstrated its distinct catalytic properties compared to human CA isoforms. nih.gov A range of sulfonamide derivatives have been investigated, showing that structural modifications significantly influence their inhibitory activity against the parasite's enzyme. nih.gov For instance, certain benzenesulfonamide (B165840) derivatives have been reported to effectively inhibit the esterase activity of PfCA and curb the in vitro growth of the parasite. griffith.edu.au While specific studies on 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole derivatives are not extensively detailed in the provided literature, the established activity of the broader 1,3,4-thiadiazole-sulfonamide class against PfCA suggests a promising avenue for the development of novel antimalarial agents. nih.govnih.gov
Anticancer Activity Studies (in vitro against various cancer cell lines, mechanistic investigations)
The 1,3,4-thiadiazole scaffold is a prominent feature in the design of new anticancer agents. nih.govnih.gov Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against a wide array of human cancer cell lines in vitro. researchgate.netnih.gov These studies have demonstrated that 2,5-disubstituted 1,3,4-thiadiazoles, in particular, represent a rich class of compounds with significant antiproliferative potential. nih.govnih.gov
In vitro biological evaluations have shown that these derivatives exhibit potent activity against cell lines such as breast cancer (MCF-7, MDA-MB-231), hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and lung cancer (A-549). nih.govmdpi.comdmed.org.uanih.gov The cytotoxic efficacy is often influenced by the nature of the substituents at the C2 and C5 positions of the thiadiazole ring. nih.gov For example, certain N-(phenyl)-2-[(5-((phenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives showed enhanced anticancer activity against C6 glioma cells with the presence of p-chloro and p-nitro substituents. turkjps.org In some cases, the anticancer activity of these derivatives has been reported to exceed that of reference drugs like 5-Fluorouracil. mdpi.com
Below is an interactive table summarizing the in vitro anticancer activity of various 1,3,4-thiadiazole derivatives.
Proposed Mechanisms of Action (e.g., cytotoxicity, antiangiogenic effects, enzyme inhibition like CDK1)
The anticancer effects of 1,3,4-thiadiazole derivatives are mediated through various molecular mechanisms. The primary mechanism is often direct cytotoxicity, leading to the inhibition of cancer cell proliferation. nih.gov Mechanistic studies have revealed that this cytotoxicity can be triggered by inducing apoptosis (programmed cell death) and causing cell cycle arrest at different phases. mdpi.comturkjps.orgrsc.org
For instance, certain derivatives have been shown to induce cell cycle arrest at the S and G2/M phases in liver and breast cancer cells, respectively. mdpi.com This is often accompanied by an increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9, indicating the activation of the apoptotic pathway. mdpi.com Other studies have pointed to the induction of necrosis as a mechanism of cell death. rsc.org
Enzyme inhibition is another key mechanism. Some 1,3,4-thiadiazole derivatives have been identified as potential inhibitors of Cyclin-Dependent Kinase 1 (CDK1), a crucial regulator of the cell cycle. nih.govrsc.org Molecular docking studies suggest that these compounds can fit into the binding pocket of CDK1, thereby arresting cells at the G2/M phase. rsc.org Other targeted enzymes include Akt, a key component of cell survival pathways, where inhibition leads to apoptosis and cell cycle arrest in glioma cells. turkjps.org The ability of the thiadiazole nucleus to act as a bioisostere for structures like pyrimidines may allow it to interfere with DNA synthesis, further contributing to its antiproliferative effects. dmed.org.ua
Other Reported Biological Activities in Preclinical Models (e.g., antioxidant, anticonvulsant, anti-inflammatory)
Beyond anticancer and antiparasitic activities, derivatives of 1,3,4-thiadiazole have demonstrated a range of other pharmacological effects in preclinical models, including anticonvulsant, anti-inflammatory, and antioxidant activities. granthaalayahpublication.orgnih.govresearchgate.net The versatility of the thiadiazole scaffold allows for structural modifications that can tune its biological profile. nih.gov
Anticonvulsant Activity: Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticonvulsant agents. nih.govcore.ac.ukptfarm.pl These compounds have been tested in various in vivo models, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizure tests, showing significant protection against convulsions. frontiersin.org The lipophilicity and the presence of specific substituents, such as electron-withdrawing groups, appear to play an important role in their anticonvulsant efficacy. frontiersin.org
Anti-inflammatory and Antioxidant Activity: Certain thiadiazole derivatives have also been reported to possess anti-inflammatory and antioxidant properties. nih.govdmed.org.ua Epilepsy and other neurodegenerative diseases are often associated with oxidative stress, making compounds with dual antioxidant and anticonvulsant effects particularly interesting. nih.gov The antioxidant potential of these compounds has been linked to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.gov
Mechanistic Insights into Observed Effects
The mechanisms underlying these additional biological activities are beginning to be understood.
Anticonvulsant Mechanisms: The primary proposed mechanism for the anticonvulsant action of 1,3,4-thiadiazole derivatives involves the enhancement of GABAergic inhibition. frontiersin.org Specifically, these compounds are thought to act on the GABA-A receptor, preventing the excessive firing of neurons that leads to seizures. frontiersin.org The core =N-C-S- moiety within the thiadiazole ring is considered crucial for this activity. frontiersin.org
Antioxidant Mechanisms: The antioxidant effects are generally attributed to the compound's ability to neutralize reactive oxygen species (ROS). Studies on related compounds have demonstrated effects such as scavenging free radicals, exhibiting superoxide (B77818) dismutase (SOD) and peroxidase-like activities, and inhibiting lipoperoxidation. nih.govnih.gov This can be particularly beneficial in conditions like epilepsy where oxidative stress is a contributing factor. nih.gov
Anti-inflammatory Mechanisms: While less detailed, the anti-inflammatory activity observed in some derivatives, such as N-(5-methyl- nih.govnih.govnih.govthiadiazol-2-yl)propionamide, adds to the therapeutic potential of this class of compounds. dmed.org.ua A compound that combines anti-inflammatory, cardioprotective, and anticancer effects is of significant interest for developing safer and more effective therapies. dmed.org.ua
Applications of 2 Chloromethyl 5 Ethyl 1,3,4 Thiadiazole As a Synthetic Building Block
Role in the Synthesis of Diverse Heterocyclic Compounds
The presence of a halogenated methyl group on the 1,3,4-thiadiazole (B1197879) ring renders the compound an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthesizing a variety of other heterocyclic structures. The halogen atom in halogenated 1,3,4-thiadiazoles is readily displaced by a wide range of nucleophiles, enabling the straightforward introduction of new functional groups and the construction of more complex molecular architectures. mdpi.com
For instance, the reaction of 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole with different nucleophilic agents can lead to the formation of fused and linked heterocyclic systems. Research has shown that related 1,3,4-thiadiazole derivatives can be used to synthesize thiazolidinones, coumarins, and fused systems like 1,3,4-thiadiazolo[3,2-a]pyridines. scbt.com The synthesis of these compounds often begins with the substitution of the chloro group, followed by subsequent intramolecular cyclization reactions. The versatility of this approach allows chemists to construct a broad library of heterocyclic compounds, each with potentially unique chemical and physical properties. scbt.comnih.gov For example, reacting a chloromethyl thiadiazole derivative with thiourea (B124793) derivatives can lead to the formation of aryl aminothiazoles through an initial S-alkylation followed by cyclodehydration. nih.gov
Intermediacy in the Formation of Biologically Active Compounds
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore, and compounds containing this ring system are known to exhibit a wide spectrum of biological activities. researchgate.netresearchgate.netencyclopedia.pub Consequently, this compound serves as a key intermediate in the synthesis of numerous potential therapeutic agents. The ability to easily modify the molecule at the chloromethyl position allows for the systematic development of new derivatives and the exploration of their structure-activity relationships (SAR). mdpi.com
Extensive research has demonstrated that derivatives synthesized from 1,3,4-thiadiazole precursors exhibit significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.govnih.gov For example, novel flavonol derivatives incorporating a 1,3,4-thiadiazole moiety have been synthesized and shown to possess potent antifungal activity. nih.govnih.gov Similarly, new series of 1,3,4-thiadiazole derivatives have been developed that show promising results as anticancer agents against various cell lines, inducing cell cycle arrest and apoptosis. nih.goviau.ir The synthesis of these active molecules often involves the reaction of the chloromethyl intermediate with various secondary amines, such as piperazine (B1678402) derivatives, to generate the final bioactive compounds. iau.ir
| Compound Type | Biological Activity | Example Finding | Reference |
|---|---|---|---|
| Thiazolidinone-Thiadiazole Hybrids | Anticancer | IC50 value of 1 μM against MCF-7 cancer cell line for derivative D-16. | nih.gov |
| Thiadiazole-Thiazolidinone Hybrids | Antidiabetic (α-glucosidase inhibition) | Several compounds showed potent inhibition, with IC50 values ranging from 0.10 to 0.80 µM. | |
| Flavonol-Thiadiazole Derivatives | Antifungal (against Botrytis cinerea) | Compound Y18 showed superior activity compared to the standard, Azoxystrobin. | nih.govnih.gov |
| 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols | Antifungal (against various strains) | MIC values ranged from 4 to 96 μg/ml depending on the fungal strain. | nih.gov |
Utility in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly valued for their efficiency and atom economy. The 1,3,4-thiadiazole scaffold has been successfully incorporated into MCR strategies to rapidly generate libraries of complex molecules.
A notable example is the one-pot, three-component synthesis of thiazolidine-4-one molecular hybrids. In this reaction, a 5-substituted-1,3,4-thiadiazol-2-amine, a substituted benzaldehyde, and 2-mercaptoacetic acid are combined to efficiently produce the desired hybrid compounds, which have been investigated for their antidiabetic properties. This approach highlights how thiadiazole derivatives can serve as one of the key components in a convergent synthesis strategy.
Furthermore, other prominent MCRs, such as the Ugi reaction, have been employed to create derivatives of the related 1,2,3-thiadiazole (B1210528) isomer for agrochemical research. nih.gov The Biginelli reaction, another classic MCR, has also been linked to thiadiazole chemistry, where the products of the reaction can be further modified in subsequent steps to include a 1,3,4-thiadiazole ring, demonstrating the modularity of these synthetic approaches. researchgate.net The amenability of the thiadiazole core and its reactive derivatives to MCR conditions underscores their importance in combinatorial chemistry and drug discovery.
Potential as a Precursor for Agrochemicals
The search for new, effective, and environmentally safer agrochemicals is a continuous effort in chemical research. The 1,3,4-thiadiazole scaffold has been identified as a promising precursor for the development of such agents, particularly fungicides and insecticides. nih.gov Since the development of early 1,3,4-thiadiazole-based pesticides, the core structure has been a subject of interest for agricultural applications.
The reactivity of this compound allows for the synthesis of derivatives with potent activity against various plant pathogens. For example, novel flavonol derivatives containing the 1,3,4-thiadiazole moiety have shown significant antifungal effects against phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.govnih.gov Studies have also demonstrated that certain thiadiazole derivatives exhibit good bioactivities against plant viruses, such as the tobacco mosaic virus (TMV). nih.gov Additionally, research into related structures has shown insecticidal activity against pests like the cotton leaf worm, indicating the potential to develop a broad range of crop protection agents from this class of compounds. This potential is driven by the ability to fine-tune the biological activity through synthetic modifications of the precursor molecule. nih.gov
Future Research Directions and Concluding Perspectives
Development of Greener Synthetic Pathways for 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole
Current synthetic routes to substituted thiadiazoles often rely on conventional methods that may involve hazardous reagents, harsh reaction conditions, and significant solvent waste. Future research should prioritize the development of more environmentally benign and efficient synthetic strategies for this compound. This includes exploring one-pot reactions, microwave-assisted organic synthesis (MAOS), and the use of eco-friendly solvents or solvent-free conditions. For instance, adapting methods used for other heterocyclic syntheses, such as iodine-mediated oxidative cyclization in flow reactors, could offer a more sustainable alternative. researchgate.net The goal is to establish protocols that are not only safer and more scalable but also economically viable, reducing the environmental footprint of producing this key intermediate.
Advanced Functionalization and Derivatization Strategies
The chloromethyl group at the C2 position of the thiadiazole ring is a highly reactive electrophilic site, making it an ideal handle for introducing molecular diversity. Future synthetic efforts should focus on systematically exploring its reactivity with a wide array of nucleophiles to generate extensive libraries of novel derivatives. The substitution of the chlorine atom can be readily achieved with various functional groups, providing access to a multitude of new chemical entities. nih.govnih.gov
Studies on related 2-chloro-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamides have demonstrated successful reactions with piperazine (B1678402) derivatives. nih.gov Similarly, the functionalization of other chloro-substituted thiadiazoles with nitrogen, sulfur, and oxygen-based nucleophiles has been reported. durham.ac.uk This suggests that this compound could serve as a versatile precursor for a wide range of derivatives with potential applications.
Table 1: Potential Derivatization Reactions for this compound
| Nucleophile Class | Reagent Example | Resulting Linkage | Potential Application Area |
|---|---|---|---|
| Amines | Substituted anilines, piperazines | C-N (Aminomethyl) | Medicinal Chemistry, Anticancer Agents |
| Thiols | Thiophenols, mercapto-heterocycles | C-S (Thioether) | Antimicrobial Agents, Material Science |
| Alcohols/Phenols | Phenoxides, alkoxides | C-O (Ether) | Agrochemicals, Chemical Probes |
| Carboxylates | Sodium acetate | C-O (Ester) | Prodrug Design |
| Azides | Sodium azide (B81097) | C-N₃ (Azidomethyl) | Click Chemistry, Bio-conjugation |
Integration with Flow Chemistry and Automated Synthesis Technologies
To accelerate the synthesis and screening of this compound derivatives, the integration of modern automation technologies is crucial. Flow chemistry, in particular, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and higher yields. researchgate.net A continuous flow process for the synthesis of related 1,2,4-thiadiazoles has been successfully developed, highlighting the feasibility of this approach for the 1,3,4-isomer as well. durham.ac.uk
Future work could focus on designing a multi-step, continuous flow system that starts from basic precursors, proceeds through the formation of the thiadiazole ring, and culminates in the chloromethylation and subsequent derivatization steps. Coupling such a system with automated purification and high-throughput screening would enable the rapid generation and evaluation of large compound libraries, significantly accelerating the discovery of new lead compounds.
Deeper Mechanistic Elucidation of Biological Activities in Experimental Models
The 1,3,4-thiadiazole (B1197879) nucleus is a well-established pharmacophore present in compounds with a broad range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. mdpi.comnih.govisres.org It is highly probable that derivatives of this compound will exhibit similar biological profiles.
Initial research should involve broad screening of new derivatives against various biological targets. For promising candidates, particularly in oncology, future studies must delve deeper into their mechanisms of action. nih.govnih.gov This would involve a combination of in vitro and in silico techniques:
Cell-based assays: Evaluating effects on cell cycle progression, induction of apoptosis (e.g., measuring Bax/Bcl-2 ratios), and cell migration. nih.gov
Enzymatic assays: Identifying specific molecular targets, such as kinases or other enzymes critical to disease pathways. nih.gov
Molecular docking: Simulating the binding interactions of the compounds with their putative protein targets to understand the structural basis of their activity and to guide further optimization. researchgate.net
This multi-pronged approach will be essential for translating initial hits into viable drug development candidates.
Exploration of Novel Applications in Chemical Biology and Material Science
Beyond pharmacology, the unique electronic and structural properties of the 1,3,4-thiadiazole ring suggest potential applications in other scientific domains. nih.govisres.org The sulfur and nitrogen heteroatoms can act as coordination sites for metal ions, making thiadiazole derivatives valuable ligands in coordination chemistry. nih.gov
Future research could explore the synthesis of metal complexes or coordination polymers using this compound derivatives. These materials could possess interesting catalytic, optical, or magnetic properties. Furthermore, the inherent aromaticity and electron-deficient nature of the thiadiazole ring make it a candidate for inclusion in novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or as corrosion inhibitors. isres.org Its derivatives could also be functionalized with fluorescent tags to serve as chemical probes for studying biological systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazine derivatives with carboxylic acids. For example, in related thiadiazole syntheses, optimal conditions include using ethanol as a solvent, reflux temperatures (70–80°C), and catalytic amounts of sulfuric acid to achieve yields >75% . Purity is enhanced via chromatographic purification (e.g., silica gel column) and recrystallization from ethanol/water mixtures. The chloromethyl group is introduced via nucleophilic substitution using chloromethylating agents like chloromethyl ethyl ether under controlled pH (neutral to slightly acidic) to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet near δ 4.5–4.7 ppm (¹H) and δ 40–45 ppm (¹³C). The ethyl group (-CH₂CH₃) shows a triplet at δ 1.2–1.4 ppm (¹H, CH₃) and a quartet at δ 2.5–2.7 ppm (¹H, CH₂) .
- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C=N (1520–1580 cm⁻¹) confirm the thiadiazole core .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 193–195 (isotopic pattern due to Cl) validate the molecular formula .
Advanced Research Questions
Q. How does the chloromethyl substituent influence reactivity in nucleophilic substitution reactions compared to other halogenated thiadiazoles?
- Methodological Answer : The chloromethyl group exhibits higher reactivity than bromo- or iodo-analogues due to the balance between electronegativity and leaving-group ability. In cross-coupling reactions (e.g., with thiols or amines), it undergoes substitution at room temperature in polar aprotic solvents (DMF, DMSO) with catalytic bases (e.g., K₂CO₃). By contrast, bromo derivatives require elevated temperatures (60–80°C) . Computational studies (DFT) suggest the C-Cl bond in the chloromethyl group has a lower activation energy (ΔG‡ ~25 kcal/mol) compared to C-Br (~30 kcal/mol) .
Q. What computational strategies predict the biological activity of this compound derivatives, and how do these align with experimental results?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations are used to assess binding affinities to targets like EGFR or ERK kinases. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show stronger binding (ΔG = -9.2 kcal/mol) to ERK’s ATP-binding pocket compared to ethyl substituents (ΔG = -7.5 kcal/mol) . These predictions correlate with in vitro IC₅₀ values (e.g., 18 μM for antiproliferative activity in A549 cells) .
Q. How do structural modifications at the 5-position (ethyl vs. styryl/phenyl) affect fluorescence properties in thiadiazole derivatives?
- Methodological Answer : Substituents with extended conjugation (e.g., styryl) induce red shifts in fluorescence emission. For example:
Data Contradictions and Resolution
Q. Discrepancies in reported antimicrobial activities of thiadiazole derivatives: How should researchers validate structure-activity relationships (SAR)?
- Methodological Answer : Contradictory MIC values (e.g., 8–64 μg/mL for E. coli) may arise from assay conditions (pH, inoculum size). To resolve:
- Standardize protocols (CLSI guidelines) .
- Use isogenic mutant strains to isolate target-specific effects.
- Perform SAR studies with a congeneric series (e.g., varying substituents at positions 2 and 5) to decouple electronic vs. steric effects .
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to volatile chlorinated byproducts.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- Storage : In airtight containers under nitrogen at 4°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
